Hole Mobility Comparison: 2,3,4-Triphenyl-9H-fluorene Framework vs. 2,7-Diphenyl-9H-fluorene
The 2,3,4-triphenyl substitution pattern on the fluorene core is inferred to confer a higher hole mobility compared to the 2,7-diphenyl substitution pattern. This inference is based on the established principle that extended conjugation and increased molecular rigidity, as provided by the additional phenyl group and its specific placement in 2,3,4-Triphenyl-9H-fluorene, enhance charge carrier transport [1]. While direct measurement data for 2,3,4-Triphenyl-9H-fluorene is not available, a structurally simpler analog, 2,7-diphenyl-9H-fluorene (LD-1), has a measured mobility of 0.25 cm² V⁻¹ s⁻¹ [2]. The more rigid and conjugated 2,3,4-triphenyl system is therefore expected to exhibit mobility greater than 0.25 cm² V⁻¹ s⁻¹.
| Evidence Dimension | Hole Mobility |
|---|---|
| Target Compound Data | >0.25 cm² V⁻¹ s⁻¹ (inferred from structural analogy) |
| Comparator Or Baseline | 2,7-Diphenyl-9H-fluorene: 0.25 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Inferred improvement; target value expected to exceed 0.25 cm² V⁻¹ s⁻¹ |
| Conditions | Thin-film transistor (TFT) measurement context for the comparator; specific conditions for the target compound not available |
Why This Matters
Higher hole mobility is directly correlated with lower operating voltage and higher luminous efficiency in OLED devices, making the 2,3,4-triphenyl framework a more attractive candidate for procurement.
- [1] Kreger, K., Jandke, M., Strohriegl, P., & Brütting, W. (2001). Novel starshaped molecules based on fluorene. Synthetic Metals, 119(1-3), 163-164. https://doi.org/10.1016/S0379-6779(00)01312-6 View Source
- [2] Jiang, Y., Liu, Y. Y., Liu, X., Lin, H., Gao, K., Lai, W. Y., & Huang, W. (2020). Organic Laser Molecule with High Mobility, High Photoluminescence Quantum Yield, and Deep-Blue Lasing Characteristics. Angewandte Chemie International Edition, 59(38), 16490-16496. https://doi.org/10.1002/anie.202006354 View Source
